1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione

CYP inhibition off-target liability drug metabolism

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic small molecule belonging to the 1,3-dihydroimidazole-2-thione class, recognized as a dopamine-β-hydroxylase (DβH) inhibitor scaffold. The compound has been profiled for CYP3A4/5 inhibition in human liver microsomes, demonstrating weak inhibitory activity (IC50 = 20,000 nM).

Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
CAS No. 688791-30-2
Cat. No. B2774003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione
CAS688791-30-2
Molecular FormulaC17H15ClN2OS
Molecular Weight330.83
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22)
InChIKeyPOCQQGUTMNUVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 688791-30-2)


1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic small molecule belonging to the 1,3-dihydroimidazole-2-thione class, recognized as a dopamine-β-hydroxylase (DβH) inhibitor scaffold [1]. The compound has been profiled for CYP3A4/5 inhibition in human liver microsomes, demonstrating weak inhibitory activity (IC50 = 20,000 nM) [2]. Its substitution pattern—a meta-chloro on the N1-phenyl ring and a para-ethoxy on the C4-phenyl ring—distinguishes it from ortho-chloro and des-ethoxy analogs, potentially altering both target engagement and off-target liability.

Why Generic Substitution Fails for 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione


Imidazole-2-thione derivatives are not functionally interchangeable; minor alterations to the aryl substitution pattern drastically shift both DβH inhibitory potency and cytochrome P450 off-target activity. The specific 3-chlorophenyl/4-ethoxyphenyl arrangement present in this compound is intended to balance lipophilicity, hydrogen-bond acceptor capacity, and steric bulk within the DβH active site [1]. Substituting to the 2-chloro isomer (1-(2-chlorophenyl)-4-(4-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione) or removing the 4-ethoxy group alters the pharmacophore geometry and can abolish the selectivity profile claimed for the meta-substituted series. The quantitative evidence below clarifies exactly where this compound differs from its closest structural neighbors and why procurement of the exact CAS # is critical for reproducible experimental outcomes.

Quantitative Differentiation Guide for 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione


CYP3A4/5 Inhibition: Lower Off-Target Liability vs. Chemically Similar Comparator

The target compound displays substantially weaker CYP3A4/5 inhibition (IC50 = 20,000 nM) compared to the downstream analog CHEMBL4633246 (IC50 = 5,500 nM), representing a 3.6-fold reduction in CYP3A4/5 liability [1]. This lower CYP inhibition may translate to reduced risk of metabolism-based drug-drug interactions when candidates from this series advance through lead optimization.

CYP inhibition off-target liability drug metabolism

Dopamine-β-Hydroxylase Inhibition Class-Level Potency

While a direct, publicly available IC50 for this exact compound on DβH is not currently reported, the compound is explicitly encompassed within the Markush structure of WO2008136695A1, which discloses 1,3-dihydroimidazole-2-thione derivatives as peripherally-selective DβH inhibitors with demonstrated in vivo antihypertensive activity [1]. The meta-chloro/para-ethoxy substitution pattern is representative of the optimized series that achieves target engagement at nanomolar concentrations for close structural analogs. In contrast, the ortho-chloro isomer is not exemplified in the patent, suggesting the meta substitution is critical for enzyme recognition.

dopamine-β-hydroxylase DBH inhibition antihypertensive

Regioisomeric Differentiation: Meta- vs. Ortho-Chlorophenyl Substitution

The target compound carries a 3-chlorophenyl (meta) group, whereas a commercially available regioisomer possesses a 2-chlorophenyl (ortho) group – 1-(2-chlorophenyl)-4-(4-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione . In DβH inhibitor SAR, meta-substituted phenyl rings are preferred to maintain appropriate dihedral angle for copper coordination in the enzyme active site; ortho substitution introduces steric clash that disrupts this interaction [1]. This regioisomeric distinction is critical for compound purity and biological reproducibility.

regioisomer structure-activity relationship selectivity

Optimal Application Scenarios for 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione


Dopamine-β-Hydroxylase Inhibitor Lead Optimization

This compound serves as a prototype for tuning DβH potency while monitoring CYP3A4/5 off-target activity. Its 3.6-fold lower CYP3A4/5 inhibition compared to structurally related analogs [1] makes it a preferred starting point for medicinal chemistry teams seeking to minimize metabolic liability in antihypertensive or heart failure indications.

Regioisomeric Purity Control in High-Throughput Screening

Screening facilities profiling imidazole-2-thione DβH inhibitors should use this compound as a certified reference standard to validate the absence of ortho-chloro contamination, which can lead to false-negative DβH inhibition results [2].

CYP450 Drug-Drug Interaction Risk Assessment

Preclinical DMPK groups evaluating drug-drug interaction potential of DβH inhibitor series can employ this compound as a low-CYP3A4/5 risk benchmark, contrasting with more potent CYP inhibitors in the same chemical space [1].

Patent-Landscape Studies and FTO Analysis

Intellectual property analysts should consider this compound as representative of the meta-chloro series claimed in WO2008136695A1 [2], distinguishing it from ortho-chloro isomers that fall outside the patent's exemplified scope.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.